![molecular formula C9H14N2O2 B13105069 3,3'-[Propane-1,3-diylbis(oxy)]dipropanenitrile CAS No. 55526-40-4](/img/structure/B13105069.png)
3,3'-[Propane-1,3-diylbis(oxy)]dipropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-[Propane-1,3-diylbis(oxy)]dipropanenitrile is an organic compound with the molecular formula C9H16N2O2. It is characterized by the presence of two nitrile groups attached to a propane backbone, which is further connected by ether linkages. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[Propane-1,3-diylbis(oxy)]dipropanenitrile typically involves the reaction of 3-chloropropanenitrile with 1,3-propanediol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl groups of 1,3-propanediol displace the chlorine atoms in 3-chloropropanenitrile, forming the desired ether linkage .
Industrial Production Methods
On an industrial scale, the production of 3,3’-[Propane-1,3-diylbis(oxy)]dipropanenitrile may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
3,3’-[Propane-1,3-diylbis(oxy)]dipropanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile groups can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The ether linkages can participate in substitution reactions, where the oxygen atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
3,3’-[Propane-1,3-diylbis(oxy)]dipropanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,3’-[Propane-1,3-diylbis(oxy)]dipropanenitrile involves its interaction with specific molecular targets and pathways. The nitrile groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the ether linkages can participate in various chemical reactions, modulating the compound’s activity and effects .
Comparación Con Compuestos Similares
Similar Compounds
3,3’-[Ethane-1,2-diylbis(oxy)]dipropanenitrile: Similar structure but with an ethane backbone instead of propane.
3,3’-[Butane-1,4-diylbis(oxy)]dipropanenitrile: Similar structure but with a butane backbone instead of propane.
Uniqueness
3,3’-[Propane-1,3-diylbis(oxy)]dipropanenitrile is unique due to its specific propane backbone, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where its structural features are advantageous .
Propiedades
Número CAS |
55526-40-4 |
|---|---|
Fórmula molecular |
C9H14N2O2 |
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
3-[3-(2-cyanoethoxy)propoxy]propanenitrile |
InChI |
InChI=1S/C9H14N2O2/c10-4-1-6-12-8-3-9-13-7-2-5-11/h1-3,6-9H2 |
Clave InChI |
PPHVNJZVJZMSRM-UHFFFAOYSA-N |
SMILES canónico |
C(COCCC#N)COCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


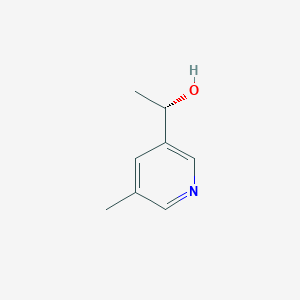
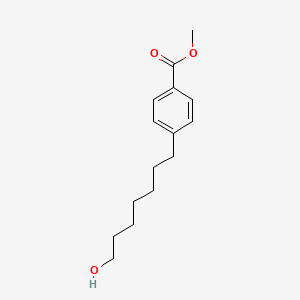
![N-(2-Azabicyclo[2.2.1]hept-5-yl)imidazo[1,2-c]pyrimidine-7-carboxamide](/img/structure/B13105006.png)
![5-Bromo-2-[1-[(4-fluorophenyl)hydrazono]propyl]phenol](/img/structure/B13105030.png)

![7-(3,5-Dimethylisoxazol-4-yl)-6-methoxy-2-methyl-9H-pyrimido[4,5-b]indol-4-ol](/img/structure/B13105046.png)
![3-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B13105047.png)
![5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13105060.png)
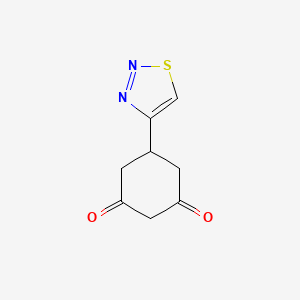
![1,3,6,7-Tetramethylpyrrolo[1,2-A]pyrazine](/img/structure/B13105066.png)
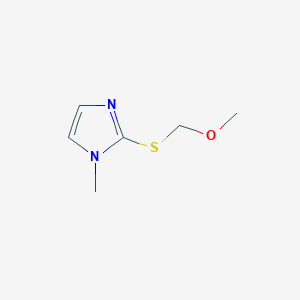
![Furo[2,3-d]pyridazine-3-carbaldehyde](/img/structure/B13105085.png)
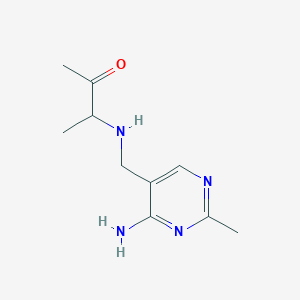
![6-(2-Cyclopropylthiazol-5-yl)-1-fluoro-3,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B13105097.png)
